2-fluoro-3-iodopyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1803819-34-2 |
|---|---|
Molecular Formula |
C6H3FINO2 |
Molecular Weight |
267.00 g/mol |
IUPAC Name |
2-fluoro-3-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) |
InChI Key |
APUPFQOLZXACNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)I)F |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 3 Iodopyridine 4 Carboxylic Acid
Influence of Halogen and Carboxyl Substituents on Pyridine (B92270) Reactivity
The pyridine ring is structurally related to benzene but is inherently electron-deficient due to the presence of the electronegative nitrogen atom. wikipedia.org This nitrogen atom reduces the ring's π-nucleophilicity, making electrophilic aromatic substitution reactions more difficult compared to benzene and favoring reactions at the 3- and 5-positions. chemrxiv.org Conversely, the electron deficiency facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgsci-hub.se The substituents on 2-fluoro-3-iodopyridine-4-carboxylic acid significantly modulate this intrinsic reactivity.
Fluorine Substituent (C-2): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect further depletes the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack. In SNAr reactions, a fluorine substituent at the 2-position is a potent activator and can be a good leaving group, often displaced more rapidly than other halogens by certain nucleophiles like alkoxides. sci-hub.se This is attributed to fluorine's ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect, which can make the first step of the SNAr mechanism (nucleophilic addition) the rate-determining step. sci-hub.seresearchgate.net
Iodine Substituent (C-3): Iodine is the least electronegative but most polarizable of the common halogens. While it has a weak electron-withdrawing inductive effect, its principal influence in SNAr reactions is as an excellent leaving group due to the relatively weak carbon-iodine bond. sci-hub.se In cases where the departure of the leaving group is the rate-determining step, the order of reactivity is typically I > Br > Cl > F. sci-hub.se The position at C-3 is less activated towards nucleophilic attack compared to C-2 and C-4, but the C-I bond provides a reactive site for transformations like cross-coupling reactions.
Carboxylic Acid Substituent (C-4): The carboxyl group (-COOH) is a strong electron-withdrawing group through both inductive and resonance effects (-I, -M). Its presence significantly deactivates the pyridine ring towards electrophilic attack and strongly activates it for nucleophilic attack. nih.gov By withdrawing electron density, it stabilizes the negatively charged intermediates formed during nucleophilic addition, particularly when the attack occurs at the ortho (C-3, C-5) or para (C-6, C-2) positions relative to itself. In this molecule, its position at C-4 enhances the electrophilicity of the entire ring.
The combined effect of these three substituents makes the this compound ring highly electron-deficient and primed for nucleophilic substitution reactions. The fluorine at the activated 2-position is a likely site for SNAr, while the iodine at the 3-position serves as a versatile handle for metal-catalyzed cross-coupling reactions.
| Substituent | Position | Primary Electronic Effect | Influence on Pyridine Ring Reactivity |
|---|---|---|---|
| Fluoro (-F) | C-2 | Strongly electron-withdrawing (Inductive, -I) | Activates the ring for nucleophilic aromatic substitution (SNAr); can act as a leaving group. sci-hub.se |
| Iodo (-I) | C-3 | Weakly electron-withdrawing (Inductive, -I); high polarizability. | Excellent leaving group in substitution and cross-coupling reactions due to weak C-I bond. sci-hub.se |
| Carboxyl (-COOH) | C-4 | Strongly electron-withdrawing (Inductive, -I; Resonance, -M) | Strongly activates the ring for SNAr and deactivates it for electrophilic substitution. nih.gov |
Reaction Kinetics and Thermodynamic Considerations in Pyridine Transformations
The kinetics of chemical reactions involving substituted pyridines are governed by factors such as the nature of the reactants, the reaction mechanism, and the stability of intermediates and transition states. youtube.com The rate of a reaction is described by a rate law, and for second-order reactions, the rate is proportional to the concentration of the reactants squared. youtube.com The temperature dependence of the rate constant is often described by the Arrhenius equation, which involves the activation energy—the energy barrier that must be overcome for the reaction to proceed. youtube.com
In the context of nucleophilic aromatic substitution (SNAr) on halopyridines, the mechanism typically involves two steps: nucleophilic addition to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. researchgate.net The rate-determining step can be either the formation of this intermediate or the elimination of the halide.
Kinetics: The relative reactivity of halogens as leaving groups in SNAr reactions is not fixed and depends on which step is rate-limiting.
When the first step (nucleophilic attack) is rate-determining, the reactivity order is often F > Cl > Br > I. The high electronegativity of fluorine strongly stabilizes the anionic intermediate, lowering the activation energy for its formation. sci-hub.se This is often observed with charged, localized nucleophiles like alkoxides. sci-hub.se
When the second step (loss of the leaving group) is rate-determining, the reactivity follows the order I > Br > Cl > F, which corresponds to the C-X bond strength. This trend is often seen with neutral or soft nucleophiles where the C-X bond cleavage is more significant in the transition state. sci-hub.se For this compound, a reaction with a strong, hard nucleophile would likely favor substitution at the 2-position, displacing fluoride. In contrast, metal-catalyzed reactions are more likely to occur at the 3-position, involving the cleavage of the weaker carbon-iodine bond.
Computational Chemistry Approaches to Reaction Mechanism Prediction (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding reaction mechanisms in organic chemistry. bohrium.commostwiedzy.pl DFT calculations allow researchers to model molecular structures, determine the energies of reactants, products, intermediates, and transition states, and map out the entire potential energy surface of a reaction. unjani.ac.idnih.gov
In the study of halopyridines, DFT has been employed to:
Predict Reaction Pathways: By calculating the activation energies for different possible reaction pathways, computational models can predict the most likely mechanism. nih.govnih.gov For example, DFT calculations have been used to unravel the complex multi-step mechanism of pyridine ring-opening reactions, showing how deprotonation of a dearomatized pyridine ring can trigger ring contraction and C-N bond cleavage. nih.govnih.gov
Analyze Electronic Structure: DFT can be used to calculate properties like vertical electron affinities and to model potential energy curves for processes like dissociative electron attachment in halopyridines. bohrium.commostwiedzy.pl This provides insight into how the electronic nature of the molecule and its substituents influences its reactivity. mostwiedzy.pl
For this compound, DFT calculations could predict the most likely site for nucleophilic attack by modeling the transition states for attack at different positions. It could also be used to compare the activation barriers for the displacement of fluoride versus iodide, providing a theoretical basis for the observed chemical selectivity under different reaction conditions.
| Computational Method | Application in Halopyridine Chemistry | Type of Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Gibbs free energy profiles, transition state structures, activation energies. nih.gov |
| Thermodynamic Analysis | Enthalpy, entropy, and Gibbs free energy of reaction species. unjani.ac.id | |
| Reactivity Prediction | Potential energy curves, vertical electron affinities, stability of intermediates. bohrium.commostwiedzy.pl |
Research Applications As a Chemical Building Block and Scaffold
Precursor for Advanced Heterocyclic Systems
The reactivity of 2-fluoro-3-iodopyridine-4-carboxylic acid allows for its elaboration into more complex heterocyclic systems. This includes the synthesis of polysubstituted pyridines and the construction of fused-ring systems through annulation reactions.
The synthesis of polysubstituted pyridines is a significant area of organic chemistry, as these structures are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.net The differential reactivity of the halogen substituents on the this compound scaffold can be exploited to introduce a variety of substituents in a controlled manner. For instance, the iodine at the 3-position is more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the fluorine at the 2-position. nih.gov This allows for the selective introduction of aryl or other groups at the 3-position, while leaving the 2-fluoro substituent intact for potential subsequent transformations.
A general strategy for creating polysubstituted pyridines involves a stepwise approach. nih.gov The initial cross-coupling reaction at the iodo-position can be followed by modification of the carboxylic acid and, if desired, nucleophilic aromatic substitution of the fluorine atom. This modular approach provides access to a diverse range of pyridine (B92270) derivatives with tailored properties.
Table 1: Examples of Polysubstituted Pyridine Derivatives from Halogenated Precursors
| Precursor | Reaction Type | Resulting Derivative | Application Area |
| 5-bromo-2-chloro-4-fluoro-3-iodopyridine | Regioselective SNAr Reactions | Highly functionalized pyridines | Medicinal Chemistry |
| N-vinyl and N-aryl amides | Amide activation and annulation | Pyridine and quinoline (B57606) derivatives | Organic Synthesis |
| α,β-unsaturated oxime ether and alkyne | Co(III)-catalyzed annulation | Multisubstituted pyridines | Organic Synthesis |
Pyridine annulation, the process of building a new ring onto an existing pyridine core, is a powerful strategy for synthesizing fused heterocyclic systems. While specific examples detailing the direct use of this compound in pyridine annulation are not prevalent in the provided search results, the general principles of such reactions are well-established. For instance, a process involving the conversion of N-vinyl and N-aryl amides into pyridine and quinoline derivatives highlights a method of forming fused systems through amide activation followed by π-nucleophile addition and annulation. acs.org The functional groups on this compound could potentially be modified to participate in similar cyclization reactions, leading to the formation of novel polycyclic aromatic compounds with applications in materials science and medicinal chemistry. researchgate.net
Utility in Medicinal Chemistry Research Programs (Focused on Scaffold Design and Library Synthesis)
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netresearchgate.net The compound this compound is a valuable tool for medicinal chemists due to its potential for generating diverse compound libraries and for its utility in structure-activity relationship (SAR) studies. ossila.com
Compound libraries are essential for high-throughput screening and the discovery of new drug candidates. The multiple reactive handles on this compound allow for the rapid generation of a wide array of derivatives. By systematically varying the substituents at the 2, 3, and 4-positions, chemists can create a library of compounds with diverse chemical and physical properties. For example, the carboxylic acid can be converted to a series of amides or esters, while the iodine can be replaced with various groups via cross-coupling reactions. This combinatorial approach enables the exploration of a large chemical space around the central pyridine core.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a drug candidate. nih.gov The ability to selectively modify the this compound scaffold makes it an excellent platform for such investigations. For instance, by keeping the core structure constant and systematically altering the substituents, researchers can determine which functional groups are essential for biological activity. The fluorine atom, in particular, can be used to probe the effects of electronics and lipophilicity on target binding and metabolic stability. nih.govresearchgate.net The insights gained from SAR studies can guide the design of more effective and safer therapeutic agents.
Contributions to Materials Science through Pyridine Derivatives
The unique electronic and photophysical properties of pyridine-containing molecules make them attractive for applications in materials science. pipzine-chem.compipzine-chem.com Derivatives of this compound can be used as building blocks for the synthesis of organic materials with tailored properties. For example, the introduction of this fluorinated pyridine unit into conjugated polymers could influence their electronic band gap, charge transport characteristics, and stability, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to create highly substituted and fused aromatic systems from this precursor opens up possibilities for designing novel materials with advanced optical and electronic functionalities. acs.org
Ligand Development for Metal Complexes and Catalysis
The development of novel ligands is crucial for advancing the field of metal-catalyzed cross-coupling reactions. Halogenated pyridines, such as this compound, are attractive precursors for ligands due to the presence of multiple coordination sites. The pyridine nitrogen can directly coordinate to a metal center, while the carboxylic acid group can be converted into other functionalities, and the halogen atoms can participate in cross-coupling reactions to introduce a wide range of substituents.
While specific studies on the use of this compound in ligand development are limited, research on analogous compounds highlights its potential. For instance, related pyridine carboxylic acids have been employed in the synthesis of ligands for various metal catalysts, including palladium, copper, and ruthenium. These ligands have been utilized in a variety of catalytic transformations, such as Suzuki-Miyaura, Heck, and C-H activation reactions. The electronic properties of the pyridine ring, influenced by the fluorine and iodine substituents, can modulate the catalytic activity and selectivity of the resulting metal complexes.
The table below summarizes the application of related pyridine-based ligands in catalysis, illustrating the potential of this compound in this area.
| Ligand Type | Metal | Catalytic Reaction | Reference |
| Pyridine-based phosphine | Palladium | Suzuki-Miyaura Coupling | nih.gov |
| Bipyridine | Ruthenium | Olefin Metathesis | nih.gov |
| Pyridine-carboxylate | Copper | C-H Arylation | nih.gov |
It is important to note that while these examples demonstrate the utility of the pyridine scaffold, further research is needed to explore the specific applications of this compound in this context.
Precursors for Functional Polymers and Organic Electronic Materials
The unique combination of functional groups in this compound makes it an interesting candidate as a monomer or precursor for the synthesis of functional polymers and organic electronic materials. The presence of the reactive iodine atom allows for polymerization through cross-coupling reactions, while the fluorine atom can enhance the thermal stability and electronic properties of the resulting materials.
Although direct reports on the use of this compound for this purpose are scarce, the broader class of fluorinated and halogenated aromatic compounds is widely used in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of fluorine atoms can lower the HOMO and LUMO energy levels of organic semiconductors, which is beneficial for charge injection and transport.
The potential of this compound as a precursor is highlighted by research on similar molecules. For example, various fluorinated pyridine derivatives have been investigated as building blocks for electron-transporting materials in OLEDs.
The following table provides examples of related compounds and their applications in organic electronics, suggesting potential avenues for the utilization of this compound.
| Compound Type | Application | Key Property |
| Fluorinated Bipyridine | Electron Transport Layer in OLEDs | High Electron Mobility |
| Poly(p-phenylenevinylene) derivative | Active Layer in OPVs | Tunable Bandgap |
| Fluorinated Thiophene Copolymer | Channel Material in OFETs | High Charge Carrier Mobility |
Further investigation into the polymerization and material properties of derivatives of this compound is warranted to fully realize its potential in this area.
Radiopharmaceutical Chemistry Precursor Development (Focus on Synthesis of Labeled Compounds)
The development of radiolabeled compounds for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of medicinal chemistry. The structure of this compound makes it a promising precursor for the synthesis of radiotracers. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I for SPECT or ¹²⁴I for PET), and the fluorine atom can potentially be substituted with ¹⁸F for PET imaging.
The synthesis of radiolabeled compounds often involves the use of a precursor molecule that can be efficiently and rapidly labeled with a radionuclide. The high reactivity of the carbon-iodine bond in this compound makes it amenable to radioiodination via nucleophilic substitution reactions.
While specific examples of the radiolabeling of this compound are not extensively documented in publicly available literature, the general strategies for labeling similar structures are well-established. For instance, the synthesis of various ¹²³I-labeled compounds for SPECT imaging often involves the iododestannylation or iododeboronation of a suitable precursor.
The table below outlines common radioisotopes used in medical imaging and the potential labeling strategies for this compound.
| Radioisotope | Imaging Modality | Potential Labeling Strategy |
| Iodine-123 (¹²³I) | SPECT | Radioiodination via Iodo-destannylation or Halogen Exchange |
| Iodine-124 (¹²⁴I) | PET | Radioiodination via Iodo-destannylation or Halogen Exchange |
| Fluorine-18 (¹⁸F) | PET | Nucleophilic Radiofluorination |
The development of novel radiotracers based on the this compound scaffold could lead to new diagnostic tools for a variety of diseases. However, extensive research is required to synthesize and evaluate the biological properties of such radiolabeled compounds.
Analytical and Spectroscopic Characterization in Research of 2 Fluoro 3 Iodopyridine 4 Carboxylic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-fluoro-3-iodopyridine-4-carboxylic acid and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.
¹H NMR spectroscopy provides insights into the number, environment, and connectivity of protons. For pyridine (B92270) derivatives, the chemical shifts of the aromatic protons are particularly informative. For instance, in a related compound, 3-fluoropyridine-4-carboxylic acid, the proton signals are observed in the aromatic region of the spectrum. chemicalbook.com The coupling between adjacent protons can also be observed, providing further structural confirmation.
¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. The chemical shifts of carbon atoms in pyridine rings are influenced by the electronegativity of the nitrogen atom and the nature and position of substituents. mdpi.comtestbook.com The carbon atom attached to the nitrogen (C2) in pyridine typically appears at a downfield chemical shift (around 150 ppm), while other carbons resonate at different positions depending on their electronic environment. testbook.comlibretexts.org The presence of electron-withdrawing groups like fluorine and iodine, as well as the carboxylic acid group, will further influence the chemical shifts of the carbon atoms in this compound, providing a unique spectral fingerprint. mdpi.comlibretexts.org
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.orgbiophysics.org It offers a wide range of chemical shifts, making it an excellent tool for detecting even subtle changes in the fluorine's electronic environment. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound and its derivatives provides direct evidence of its presence and can be used to study its interactions with neighboring atoms and functional groups. biophysics.orgnih.gov Coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can also be observed, providing valuable structural information. wikipedia.orgntu.ac.uk
Interactive Table: Representative NMR Data for Substituted Pyridines.
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyridine | ¹³C | C2: 150, C3: 124, C4: 136 | Illustrates the effect of the nitrogen atom on carbon chemical shifts. testbook.com |
| 3-Fluoropyridine | ¹⁹F | - | The chemical shift is sensitive to the electronic environment. |
| 2-Substituted Pyridines | ¹³C | Varies | Substituent effects can be significant. mdpi.com |
Mass Spectrometry for Structural Confirmation and Mechanistic Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It is also invaluable for gaining structural information through the analysis of fragmentation patterns.
For this compound, mass spectrometry would first confirm its molecular weight. The presence of iodine, with its characteristic isotopic signature (100% ¹²⁷I), simplifies the interpretation of the molecular ion peak. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.
The fragmentation of the molecular ion in the mass spectrometer provides clues about the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, loss of 17 amu) or a carboxyl group (-COOH, loss of 45 amu). libretexts.org In the case of this compound, cleavage of the C-I bond is also a likely fragmentation pathway due to its relative weakness, which would result in a prominent peak corresponding to the loss of an iodine atom. docbrown.info The fragmentation patterns of related pyridine and pyrimidine (B1678525) derivatives have been studied and can serve as a reference for interpreting the mass spectrum of this specific compound. acs.orgresearchgate.net
Interactive Table: Expected Mass Spectrometry Fragments for this compound.
| Fragment | Mass Change (amu) | Description |
|---|---|---|
| [M-OH]⁺ | -17 | Loss of the hydroxyl radical from the carboxylic acid group. libretexts.org |
| [M-COOH]⁺ | -45 | Loss of the carboxyl group. libretexts.org |
| [M-I]⁺ | -127 | Cleavage of the carbon-iodine bond. docbrown.info |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, the structural analysis of its derivatives provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies on the crystal structures of various pyridine carboxylic acid derivatives have revealed common motifs, such as the formation of hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen. researchgate.netrsc.org The presence of the fluorine atom can also influence the crystal packing, potentially leading to intermolecular F···H or F···F interactions. acs.org The analysis of C-O bond lengths within the carboxylic acid group can confirm whether it exists in its protonated or deprotonated (carboxylate) form. mdpi.com X-ray diffraction studies on co-crystals of pyridine derivatives have also shed light on non-covalent interactions that guide the self-assembly of molecules in the solid state. mdpi.comnih.gov
Interactive Table: General Crystallographic Observations for Pyridine Derivatives.
| Interaction/Feature | Description | Significance |
|---|---|---|
| Hydrogen Bonding | O-H···N, N-H···O | Key interaction governing crystal packing in pyridine carboxylic acids. researchgate.netrsc.org |
| C-O Bond Lengths | ~1.21 Å (C=O), ~1.30 Å (C-OH) | Differentiates between neutral carboxylic acid and carboxylate anion. mdpi.com |
| Halogen Bonding | C-I···N/O | Potential interaction involving the iodine substituent. |
Infrared and UV-Visible Spectroscopy in Reaction Monitoring and Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in synthetic chemistry, often used for the initial characterization of compounds and for monitoring the progress of reactions.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-F, C-I, and C-N bond vibrations at lower frequencies. The presence and position of these bands can confirm the successful synthesis of the target molecule. researchgate.net
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region, typically arising from π → π* and n → π* transitions. researchgate.netsielc.com The positions and intensities of these absorption maxima are sensitive to the substituents on the pyridine ring. rsc.org For example, the introduction of the fluoro, iodo, and carboxylic acid groups will alter the electronic structure of the pyridine ring, leading to shifts in the absorption bands. UV-Vis spectroscopy can be a powerful tool for monitoring reactions involving this compound, as changes in the chromophore (the light-absorbing part of the molecule) will result in a corresponding change in the UV-Vis spectrum. rsc.org
Interactive Table: Expected IR and UV-Vis Data for this compound.
| Spectroscopy | Region/Wavelength | Expected Feature | Functional Group/Transition |
|---|---|---|---|
| Infrared (IR) | 2500-3300 cm⁻¹ (broad) | O-H stretch | Carboxylic acid |
| Infrared (IR) | ~1700 cm⁻¹ (strong) | C=O stretch | Carboxylic acid |
| Infrared (IR) | Fingerprint Region | C-F, C-I, C-N stretches | Halogen and nitrogen substituents |
| UV-Visible | ~250-280 nm | π → π* transition | Pyridine ring system researchgate.netsielc.com |
Future Research Directions and Perspectives
Development of Greener and More Sustainable Synthetic Methodologies for Halopyridines
The synthesis of halopyridines, including 2-fluoro-3-iodopyridine-4-carboxylic acid, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, demanding the development of more environmentally benign and sustainable processes.
Recent advancements have showcased the potential of microwave-assisted synthesis as a green chemistry tool for preparing novel pyridine (B92270) derivatives. nih.govacs.org These methods offer significant advantages, including shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govacs.org Future research should focus on adapting and optimizing microwave-assisted protocols for the synthesis of this compound and its analogues.
Furthermore, the use of eco-friendly solvents and catalysts is a critical area of development. Rhodium-catalyzed [2+2+2] cycloadditions of diynes and oximes in ethanol (B145695) have been reported as a green route to pyridines, minimizing pollution from hazardous solvents. rsc.org Similarly, the use of reusable and non-toxic catalysts, such as activated fly ash, for the synthesis of pyridine derivatives presents a promising avenue for sustainable production. bhu.ac.in The development of one-pot, multi-component reactions (MCRs) in aqueous media represents another significant step towards greener pyridine synthesis. rsc.org These catalyst-free MCRs are highly desirable as they often result in the precipitation of the product from the water, simplifying work-up and reducing solvent use. rsc.org Investigating the applicability of such MCRs and other green catalytic systems for the synthesis of this compound will be a key research focus.
Another sustainable approach involves the synthesis of pyridinium (B92312) ionic liquids designed for biodegradability, which could have applications in the synthesis and processing of pyridine derivatives. rsc.org
Expansion of Reaction Scope and Substrate Diversity for this compound Functionalization
The true potential of this compound lies in its capacity for diverse functionalization. The presence of three distinct functional handles—the fluorine, the reactive iodine, and the carboxylic acid—allows for a wide range of chemical transformations. Future research will undoubtedly focus on expanding the scope of these reactions and diversifying the types of substrates that can be employed.
Direct C-H functionalization has emerged as a powerful tool for modifying pyridine rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgresearchgate.netbohrium.com While the functionalization of the C2 and C4 positions of pyridines is well-established, achieving regioselectivity at other positions remains a challenge. nih.gov Recent developments in transition-metal catalysis have shown promise in the C-H functionalization of the distal positions of pyridines. nih.gov For this compound, the iodine atom serves as a prime site for well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Future work should explore expanding the range of coupling partners to introduce novel and complex functionalities.
Furthermore, the development of novel catalytic systems is crucial. For instance, heterobimetallic Rh-Al catalysts have been reported for the selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. nih.gov Exploring similar catalytic systems for the functionalization of this compound could lead to new and efficient synthetic routes. The development of methods for the selective functionalization of pyridines via heterocyclic phosphonium (B103445) salts also presents an exciting opportunity for creating C-O, C-S, C-N, and C-C bonds under mild conditions. acs.org
The development of one-pot dearomative functionalization reactions offers another avenue for creating highly substituted piperidine (B6355638) scaffolds from pyridine precursors. researchgate.net Applying such methodologies to this compound could open doors to new classes of saturated heterocyclic compounds with potential biological activity.
Advanced Computational Modeling for Predictable Synthesis and Reactivity of Pyridine Systems
In recent years, computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms, predicting reactivity, and guiding the design of new synthetic strategies. For complex systems like this compound, advanced computational modeling will play a pivotal role in accelerating its development and application.
Density Functional Theory (DFT) calculations can be employed to study the geometry and vibrational frequencies of pyridine derivatives, providing a fundamental understanding of their structural properties. researchgate.net More advanced computational methods can be used to model and predict the outcomes of chemical reactions. For instance, computational studies have been used to determine that the carboxylic group of certain fenofibric acid derivatives has low reactivity towards nucleophilic acyl substitution, guiding the development of specific preparation methods. nih.gov
Quantum mechanical calculations, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), can be used to correlate the reactivity trends of pyridine derivatives in both electrophilic and nucleophilic substitution reactions. wuxiapptec.com This predictive power is invaluable for designing new reactions and understanding the regioselectivity of functionalization. For example, computational analysis has been used to understand the stability of pyridinyl radicals, which are key intermediates in certain functionalization reactions. acs.org
Furthermore, the development of methods like the artificial force induced reaction (AFIR) method, which uses quantum chemical calculations to explore reaction pathways, can help in predicting all potential reaction products and their yields. rsc.org Applying these advanced computational tools to this compound will enable a more rational and predictable approach to its synthesis and functionalization, saving significant experimental time and resources. Molecular dynamics simulations can also provide insights into the interaction of pyridine molecules with surfaces, which is relevant for catalytic applications. rsc.org
Exploration of Novel Applications in Emerging Fields of Chemical Research
The unique structural features of this compound make it a highly attractive scaffold for the development of novel molecules with applications in a variety of emerging fields. The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govusc.edu
In medicinal chemistry, pyridine-containing compounds are used as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govchempanda.comfrontiersin.orgresearchgate.net The introduction of fluorine can enhance metabolic stability and binding affinity, while the iodine atom provides a handle for further derivatization, making this compound a promising starting point for the synthesis of new drug candidates. frontiersin.org For instance, novel polyfunctional pyridines have been synthesized and evaluated as anticancer and antioxidant agents. jst.go.jp The development of new pyridine heterocyclic hybrids continues to be an active area of research for new anticancer therapies. nih.gov
Beyond pharmaceuticals, functionalized pyridines are finding applications in materials science. Pyridine derivatives are being explored for use in conducting polymers, sensors, and photosensitizers. biosynce.comacs.org The unique electronic properties of this compound could be harnessed to create novel materials with tailored optical and electronic properties. The development of pyridine-based polymers and their applications is an expanding field. elsevier.com
The versatility of the pyridine scaffold also extends to its use as a ligand in catalysis and as a building block for supramolecular chemistry. chempanda.comacs.org The ability to fine-tune the electronic and steric properties of this compound through further functionalization makes it an excellent candidate for the design of new catalysts and complex molecular architectures.
Q & A
Q. What are the recommended methods for synthesizing 2-fluoro-3-iodopyridine-4-carboxylic acid, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves halogenation and functional group introduction steps. A common approach is nucleophilic aromatic substitution (NAS) on a pre-functionalized pyridine scaffold. For example, fluorination can be achieved using diethylaminosulfur trifluoride (DAST), while iodination may employ iodine monochloride (ICl) under controlled conditions. Solvent choice (e.g., DMF or toluene) and catalysts (e.g., CuI for iodination) significantly impact yield. Reaction temperature (50–80°C) and exclusion of moisture are critical to avoid side reactions like hydrolysis .
Q. How should researchers handle and store this compound to ensure stability and minimize decomposition?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent degradation via hydrolysis or photolytic dehalogenation. Use desiccants to mitigate moisture. Safety protocols include working in a fume hood with PPE (gloves, lab coat, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Monitor for discoloration or precipitate formation as indicators of instability .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at C2, iodine’s spin-spin coupling at C3).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M–H]⁻ at m/z 297.91) and isotopic patterns (iodine’s 127I/129I split).
- HPLC-PDA : Purity assessment using a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Cross-validate with melting point analysis (if crystalline) .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts. Use variable-temperature NMR (VT-NMR) to identify conformational changes. For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign coupling networks. Compare experimental data with computed chemical shifts (DFT calculations, Gaussian09/B3LYP/6-31G**) to reconcile structural assignments .
Q. What strategies optimize iodination at the 3-position while avoiding byproducts like di-iodinated species?
- Methodological Answer :
- Stoichiometric Control : Use substoichiometric ICl (1.1 eq.) to limit over-iodination.
- Directed Metallation : Introduce a directing group (e.g., –COOH at C4) to enhance regioselectivity.
- Microwave-Assisted Synthesis : Short reaction times (10–15 min at 100°C) minimize side reactions. Monitor progress via TLC (silica, hexane/EtOAc 3:1) and quench with Na₂S₂O₃ to remove excess iodine .
Q. How does the compound interact with transition metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The iodine substituent acts as a leaving group, enabling Pd-catalyzed couplings (e.g., with aryl boronic acids). Optimize conditions using Pd(PPh₃)₄ (2 mol%) in THF/Na₂CO₃ (aq.) at 80°C. Note that the fluorine substituent may sterically hinder coupling efficiency; screen ligands (e.g., XPhos) to improve reactivity. Characterize intermediates via in situ IR spectroscopy to track C–I bond cleavage .
Data Contradiction Analysis
Q. How to address inconsistencies in melting point data across different synthetic batches?
- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize from mixed solvents (e.g., EtOH/H₂O) to standardize crystal packing. Use Karl Fischer titration to quantify moisture content, which can depress melting points .
Experimental Design Considerations
Q. What precautions are necessary when derivatizing the carboxylic acid group for bioconjugation (e.g., amide formation)?
- Methodological Answer : Activate the –COOH group using EDC/HOBt in DCM to form an active ester intermediate. Avoid aqueous conditions to prevent hydrolysis of the iodo substituent. Purify via flash chromatography (silica, gradient elution) to isolate the amide product. Confirm functionalization via FT-IR (loss of –COOH stretch at 1700 cm⁻¹, emergence of amide I/II bands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
